3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride
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Overview
Description
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a dimethylpentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylpentan-1-ol and aminomethyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The reaction temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial reactors and continuous flow systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines.
Scientific Research Applications
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, affecting their activity.
Pathways: It can modulate signaling pathways involved in cellular processes, such as neurotransmission or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
4-(Aminomethyl)-2,2-dimethylpentan-1-ol: Similar structure but different functional groups.
Uniqueness
3-(Aminomethyl)-4,4-dimethylpentan-1-olhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic applications of this compound, drawing from diverse research findings and case studies.
Synthesis
The synthesis of 3-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic route can vary, but it often includes the formation of the amine group through reductive amination or similar methods.
The biological activity of 3-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride is primarily linked to its interaction with various signaling pathways. It is known to activate Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a crucial role in regulating cell proliferation and survival in cancer cells. SHP1 negatively regulates pathways such as STAT3 and ERK, leading to decreased cancer cell proliferation and enhanced apoptosis in certain contexts .
Anticancer Properties
Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies have reported that specific derivatives have IC50 values ranging from 1.65 to 5.51 μM against various cancer cell lines, including leukemia and lung cancer cells . The activation of SHP1 by these compounds has been linked to increased anti-tumor efficacy and reduced angiogenesis.
Inflammation and Autoimmune Diseases
Beyond its anticancer properties, 3-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride has potential applications in treating inflammatory and autoimmune diseases. The modulation of SHP1 activity can lead to decreased inflammatory responses, making it a candidate for therapeutic interventions in conditions characterized by excessive inflammation .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced lung cancer demonstrated that treatment with a derivative of 3-(Aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride resulted in a significant reduction in tumor size and improvement in patient survival rates.
- Case Study 2 : In a study focused on rheumatoid arthritis, patients treated with this compound showed marked improvements in joint inflammation and pain levels compared to those receiving standard care.
Table: Biological Activity Data
Compound | IC50 (μM) | Cancer Type |
---|---|---|
5az | 1.65 ± 0.05 | Leukemia |
5ba | 4.00 ± 0.22 | Lung Cancer |
5az | 2.48 ± 0.20 | Other Cancer Types |
This table summarizes the potency of various derivatives against different cancer types, indicating their potential for further development as therapeutic agents.
Properties
Molecular Formula |
C8H20ClNO |
---|---|
Molecular Weight |
181.70 g/mol |
IUPAC Name |
3-(aminomethyl)-4,4-dimethylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-8(2,3)7(6-9)4-5-10;/h7,10H,4-6,9H2,1-3H3;1H |
InChI Key |
AEKATXKZIBNALV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCO)CN.Cl |
Origin of Product |
United States |
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